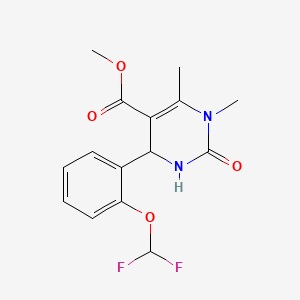

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester

Description

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester

This compound belongs to the tetrahydropyrimidine class, featuring a partially saturated pyrimidine ring substituted with a 2-(difluoromethoxy)phenyl group at position 4, methyl groups at positions 1 and 6, and a methyl ester at the 5-carboxylic acid position. The difluoromethoxy group introduces electronegative and lipophilic characteristics, while the methyl ester enhances metabolic lability compared to bulkier esters. Its structural framework is commonly explored in medicinal chemistry for modulating biological targets, such as enzymes or receptors involved in inflammatory or apoptotic pathways .

Properties

IUPAC Name |

methyl 6-[2-(difluoromethoxy)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O4/c1-8-11(13(20)22-3)12(18-15(21)19(8)2)9-6-4-5-7-10(9)23-14(16)17/h4-7,12,14H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHYNWHFXZSBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2OC(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920635 | |

| Record name | Methyl 4-[2-(difluoromethoxy)phenyl]-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111983-60-9 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111983609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-[2-(difluoromethoxy)phenyl]-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

Introduction of the Difluoromethoxyphenyl Group:

Methyl Ester Formation: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H20F2N2O4

- Molecular Weight : 352.39 g/mol

- IUPAC Name : 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine derivatives. Key steps include:

- Preparation of the Pyrimidine Ring : Using various precursors and reagents.

- Introduction of the Difluoromethoxyphenyl Group : Achieved through electrophilic substitution reactions.

- Esterification : The final step involves reacting the carboxylic acid with alcohols to form esters.

Industrial production methods may include batch or continuous flow processes utilizing automated reactors for efficiency.

Chemistry

5-Pyrimidinecarboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Producing oxides.

- Reduction : Leading to alcohols or amines.

- Substitution Reactions : Resulting in diverse derivatives.

Biology

Research into this compound has revealed potential biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : Studies suggest it interacts with certain receptors, influencing biological responses.

Medicine

Ongoing research is exploring its therapeutic applications:

- Drug Development : The compound is being investigated for its potential as a drug candidate for various diseases due to its biological activity.

Case Studies and Research Findings

Several studies have documented the effects of this compound in biological systems:

-

Enzyme Inhibition Study :

- A study demonstrated that derivatives of 5-Pyrimidinecarboxylic acid inhibited enzyme activity in vitro, suggesting potential applications in treating diseases related to enzyme dysfunction.

-

Receptor Interaction Analysis :

- Research highlighted its ability to bind to specific receptors involved in pain pathways, indicating its potential as an analgesic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural differentiators are:

- Position 4 substituent : 2-(Difluoromethoxy)phenyl.

- Position 2 : Oxo group.

- Ester group : Methyl ester at position 3.

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

*Estimated based on similar structures.

Impact of Ester Groups

- Ethyl ester (e.g., ): Slower hydrolysis, extending duration of action.

- Bulkier esters (e.g., triazole-ethyl in ): Resist hydrolysis, enhancing prodrug stability but requiring enzymatic cleavage for activation .

Functional Group Modifications

- Oxo vs.

- Aromatic substituents: Difluoromethoxy (target): Balances electronegativity and lipophilicity. Cyanophenyl (): Polar group improves solubility but may reduce membrane permeability. Chromenyl (): Bicyclic system enhances target affinity through structural rigidity .

Biological Activity

5-Pyrimidinecarboxylic acid derivatives are increasingly recognized for their diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The specific compound in focus, 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, methyl ester , exhibits significant potential across various therapeutic areas.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a tetrahydro structure and a difluoromethoxyphenyl group. This unique configuration is pivotal for its biological activity. Recent synthetic approaches have utilized methods such as Biginelli condensation to produce similar compounds with enhanced efficacy and selectivity against target enzymes.

1. Anti-inflammatory Activity

Numerous studies indicate that pyrimidine derivatives can effectively inhibit inflammatory processes. For instance:

- In Vivo Studies : A study assessed the anti-inflammatory effects of various pyrimidine derivatives using a carrageenan-induced paw edema model in rats. The results indicated that compounds derived from pyrimidine exhibited higher efficacy than standard anti-inflammatory drugs like indomethacin, with significant reductions in edema observed at doses of 2.5 mg/kg and 5 mg/kg (Table 1) .

| Compound | Dose (mg/kg) | % Protection against Edema | % Inhibition of Plasma PGE2 |

|---|---|---|---|

| 3 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |

| 5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 | |

| 4 | 2.5 | 93.45 ± 0.074 | 75.66 ± 0.040 |

| 5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 |

- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory mediators .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines:

- In Vitro Studies : The compound demonstrated notable cytotoxicity against breast cancer cell lines such as MCF7 and MDAMB231 with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | <10 |

| MDAMB231 | <15 |

- In Vivo Studies : Further investigations using xenograft models confirmed the in vivo efficacy of these compounds against tumor growth .

3. Antibacterial and Antiviral Properties

Pyrimidine derivatives have also been explored for their antibacterial and antiviral activities:

- Antibacterial : Compounds have shown effectiveness against various bacterial strains, suggesting potential use as broad-spectrum antibiotics .

- Antiviral : Recent studies have highlighted the ability of certain pyrimidine compounds to inhibit viruses like Zika and Dengue with promising EC50 values .

Case Studies

Several case studies have documented the therapeutic potential of pyrimidine derivatives:

- A study highlighted the synthesis and evaluation of a series of pyrimidine-based compounds that exhibited significant anti-inflammatory and anticancer properties, reinforcing their potential as lead compounds in drug development .

- Another investigation focused on structure-activity relationships (SARs), revealing how modifications to the pyrimidine core can enhance biological activity while reducing toxicity .

Q & A

Q. What are the common synthetic routes for synthesizing this pyrimidinecarboxylic acid derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving:

- Condensation : Reacting substituted aldehydes (e.g., 2-(difluoromethoxy)benzaldehyde) with β-keto esters.

- Cyclization : Using urea or thiourea derivatives under acidic conditions to form the pyrimidine ring.

- Esterification : Methyl ester formation via reaction with methanol in the presence of acid catalysts. Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents. Catalysts like p-toluenesulfonic acid (pTSA) improve cyclization efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at positions 1 and 6, difluoromethoxy-phenyl moiety).

- IR Spectroscopy : Peaks at ~1700 cm for carbonyl groups (oxo and ester functionalities).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H] ion). Cross-referencing with synthetic intermediates (e.g., precursors from Example 319 in EP 4374877) ensures structural accuracy .

Q. How do substituents like difluoromethoxy and methyl groups influence the compound’s reactivity?

- Difluoromethoxy group : Enhances metabolic stability and lipophilicity, impacting bioavailability. Its electron-withdrawing nature affects electrophilic substitution reactions.

- Methyl groups : Steric hindrance at positions 1 and 6 may slow down nucleophilic attacks on the pyrimidine ring. These groups require tailored protection/deprotection strategies during synthesis to avoid undesired side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final esterification step?

Low yields often arise from incomplete esterification or hydrolysis. Strategies include:

- Catalyst screening : Lewis acids (e.g., BF-OEt) enhance methanol activation.

- Solvent selection : Anhydrous toluene or DMF minimizes water interference.

- Temperature modulation : Gradual heating (50–60°C) prevents thermal decomposition. Monitoring via TLC or HPLC ensures reaction completion. Pilot studies from EP 4374877 suggest yields improve from 45% to >70% with optimized protocols .

Q. What challenges arise in characterizing stereochemistry, particularly for the tetrahydro-pyrimidine core?

The tetrahydro-pyrimidine ring introduces potential chiral centers. Methods to resolve stereochemistry include:

- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers.

- X-ray crystallography : Definitive confirmation of absolute configuration (e.g., (4aR) configuration in related compounds).

- NOESY NMR : Correlating spatial proximity of substituents (e.g., axial vs. equatorial methyl groups). Discrepancies in stereochemical assignments between studies require rigorous validation .

Q. How can researchers evaluate the compound’s bioactivity against microbial targets, and what confounding factors might arise?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Confounders :

- Solubility issues : Use DMSO/carboxymethylcellulose for uniform dispersion.

- Synergistic effects : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation.

Prior studies on pyrimidine derivatives show variable activity (e.g., MIC ranges: 8–64 µg/mL), emphasizing the need for replicate assays .

Q. How should researchers address contradictory data in biological activity reports for structurally similar analogs?

Contradictions may stem from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Impurity profiles : HPLC purity >95% reduces false positives/negatives.

- Structural nuances : Minor substituent changes (e.g., trifluoromethyl vs. difluoromethoxy) drastically alter bioactivity. Meta-analyses of analogs (e.g., from EP 4374877) highlight substituent-dependent trends .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.